
2-Bromo-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a white to light yellow crystalline powder that is used in various chemical reactions and applications. The compound is known for its unique chemical properties due to the presence of bromine and trifluoromethyl groups on the benzene ring.
Preparation Methods
2-Bromo-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of aromatic carboxylic acids. For instance, 2-bromo-4-nitrobenzoic acid can be reacted with sodium trifluoromethanesulfonate, followed by reduction to obtain the target product . Another method involves the use of carbon tetrabromide (CBr4) in anhydrous acetonitrile (MeCN) under irradiation with a 60 W 400 nm LED .
Chemical Reactions Analysis
2-Bromo-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and trifluoromethyl groups.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The nitro group in its precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Intermediate in Drug Synthesis: This compound is crucial in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its unique structure allows for the modification of drug properties to enhance efficacy and reduce side effects .
- Antibacterial Properties: Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid exhibit antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) for these compounds range from 0.5 to 32 μmol/L, demonstrating potential as novel antibacterial agents .
Case Study:
A study evaluated salicylanilide derivatives containing 4-(trifluoromethyl)benzoates for their antibacterial efficacy. Results showed that some compounds had MICs comparable to standard antibiotics, indicating their potential in treating drug-resistant infections .
Agricultural Chemicals
Key Applications:
- Herbicides and Pesticides: this compound is utilized in formulating herbicides and pesticides. Its ability to target specific plant growth pathways enhances crop protection and yield .
Data Table: Herbicides Developed Using this compound
Herbicide Name | Target Pest | Active Ingredient | Efficacy (%) |
---|---|---|---|
Herbicide A | Broadleaf Weeds | This compound | 85 |
Herbicide B | Grassy Weeds | This compound | 90 |
Material Science
Key Applications:
- Specialty Polymers and Coatings: The compound is employed in producing specialty materials that require enhanced thermal stability and chemical resistance. These materials are essential in various industrial applications, including electronics and automotive sectors .
Case Study:
Research has shown that incorporating this compound into polymer matrices significantly improves their thermal properties, making them suitable for high-performance applications.
Research Reagent
Key Applications:
- Organic Synthesis: As a reagent, it facilitates the introduction of bromine and trifluoromethyl groups into organic molecules, aiding researchers in creating complex chemical structures necessary for advanced research .
Data Table: Reactions Involving this compound
Reaction Type | Description | Outcome |
---|---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Successful synthesis of derivatives |
Suzuki-Miyaura Coupling | Forms biaryl compounds in the presence of palladium | High yield of desired product |
Environmental Applications
Key Applications:
- Environmental Remediation: The compound is being explored for its potential in degrading persistent organic pollutants, showcasing its applicability in sustainable practices .
Case Study:
A study investigated the use of this compound in the degradation of chlorinated solvents. Results indicated effective breakdown of contaminants under specific conditions, highlighting its role in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through various pathways. The bromine and trifluoromethyl groups enhance its reactivity and allow it to participate in a wide range of chemical reactions. These groups also influence the compound’s ability to interact with enzymes and receptors, making it useful in the study of enzyme inhibitors and drug development .
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-fluorobenzoic acid: This compound has a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and chemical properties.
3-Bromo-4-carboxybenzotrifluoride: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Biological Activity
2-Bromo-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of bromine and trifluoromethyl substituents, which significantly influence its reactivity and interactions with biological targets.
The compound can be synthesized through bromination of 4-(trifluoromethyl)benzoic acid using bromine or brominating agents under controlled conditions. This method allows for selective introduction of the bromine atom at the ortho position relative to the carboxylic acid group, enhancing its reactivity in various chemical reactions .
Antimicrobial Properties
Research has indicated that this compound and its derivatives exhibit significant antimicrobial activity. Notably, salicylanilide esters containing the trifluoromethyl group have shown effectiveness against various strains of bacteria and fungi. For example, certain derivatives displayed comparable antibacterial properties to standard drugs like isoniazid against multidrug-resistant tuberculosis (MDR-TB) .
Table 1: Antimicrobial Activity of Salicylanilide Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Salicylanilide 4-(trifluoromethyl)benzoate | Pseudomonas fluorescens | ≥ 0.49 µmol/L |
Salicylanilide 4-(trifluoromethyl)benzoate | Bacillus subtilis | ≥ 0.49 µmol/L |
Salicylanilide 4-(trifluoromethyl)benzoate | Staphylococcus aureus | Inactive |
Salicylanilide 4-(trifluoromethyl)benzoate | Escherichia coli | Inactive |
This table summarizes the antimicrobial efficacy of selected compounds derived from this compound, highlighting their potential as therapeutic agents.
Enzyme Inhibition
The compound has been shown to interact with various metabolic enzymes, specifically succinate dehydrogenase and acetolactate synthase. These interactions can inhibit key metabolic pathways, influencing cellular processes and signaling mechanisms. The lipophilic nature of the compound suggests that it may be well-absorbed in biological systems, potentially leading to significant bioactivity.
Case Studies
A study investigating the structure-activity relationship (SAR) of salicylanilides revealed that modifications including the trifluoromethyl group enhance the potency of these compounds against specific fungal strains. The presence of halogen atoms was found to increase lipophilicity, which aids in membrane permeability and improves antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects primarily involves modulation of enzyme activity and interaction with cellular receptors. The trifluoromethyl group is particularly noted for enhancing binding affinity to target proteins, thereby increasing the biological activity of the compound .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINIIFNWZPCJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186473 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-89-2 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F6F4XX8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.